molecular formula C20H20N2O3 B5658935 ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate

ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate

Cat. No. B5658935
M. Wt: 336.4 g/mol
InChI Key: WUHOXDILPHYRMX-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate and its derivatives are part of a broader class of compounds known for their varied pharmacological activities. Although specific introductory details for this compound were not found, compounds of this class are generally known for their biological significance and complex chemical structures, making them subjects of interest in chemical research and pharmaceutical development.

Synthesis Analysis

The synthesis of related quinoline derivatives involves multiple steps including protection-deprotection strategies, Friedel–Crafts reactions, and cyclization processes. For instance, Mizuno et al. (2006) describe the synthesis of metabolites of a similar compound, TAK-603, using the methanesulfonyl group as a protective group and employing the Krohnke reaction followed by cyclization (Mizuno et al., 2006). Although not directly related to the specific compound , these methods offer insight into the potential synthetic pathways that could be adapted for its synthesis.

properties

IUPAC Name

ethyl 4-(2-methoxyanilino)-6-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-4-25-20(23)15-12-21-16-10-9-13(2)11-14(16)19(15)22-17-7-5-6-8-18(17)24-3/h5-12H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHOXDILPHYRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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